

Technical Guide: 3,5-Dibromo-2-fluoropyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-2-fluoropyridine

Cat. No.: B1340105

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Introduction

3,5-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic protocol, and a representative experimental workflow for its application in cross-coupling reactions.

Physicochemical Properties

The key physicochemical properties of **3,5-Dibromo-2-fluoropyridine** are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₂ Br ₂ FN
Molecular Weight	254.88 g/mol [1]
CAS Number	473596-07-5
Appearance	(Predicted) White to off-white solid
Boiling Point	Not readily available
Melting Point	Not readily available
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Synthesis of 3,5-Dibromo-2-fluoropyridine

While a dedicated, optimized synthesis for **3,5-Dibromo-2-fluoropyridine** is not extensively reported in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the halogenation and fluorination of pyridine rings. The following protocol describes a potential two-step synthesis starting from 2-amino-3,5-dibromopyridine.

Experimental Protocol: Synthesis via Diazotization-Fluorination (Balz-Schiemann Reaction)

Step 1: Diazotization of 2-Amino-3,5-dibromopyridine

- In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
- To the flask, add 2-amino-3,5-dibromopyridine (1 equivalent).
- Add a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3 equivalents) dropwise to the flask while maintaining the temperature below 10 °C using an ice-water bath.
- Once the addition is complete, continue stirring for 30 minutes at the same temperature to ensure the formation of the pyridyldiazonium tetrafluoroborate salt.

- Prepare a solution of sodium nitrite (NaNO_2) (1.1 equivalents) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. Vigorous stirring is crucial during this step.
- After the addition is complete, stir the reaction mixture for an additional 1 hour at 0-5 °C. The formation of a precipitate indicates the formation of the diazonium salt.
- Collect the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether.

Step 2: Thermal Decomposition to **3,5-Dibromo-2-fluoropyridine**

- Carefully transfer the dried diazonium salt to a clean, dry flask.
- Gently heat the solid under an inert atmosphere (e.g., nitrogen or argon). The decomposition is typically carried out by heating to 100-120 °C. Caution: Diazonium salts can be explosive when dry and heated. Perform this step behind a blast shield.
- The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude **3,5-Dibromo-2-fluoropyridine**.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain pure **3,5-Dibromo-2-fluoropyridine**.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

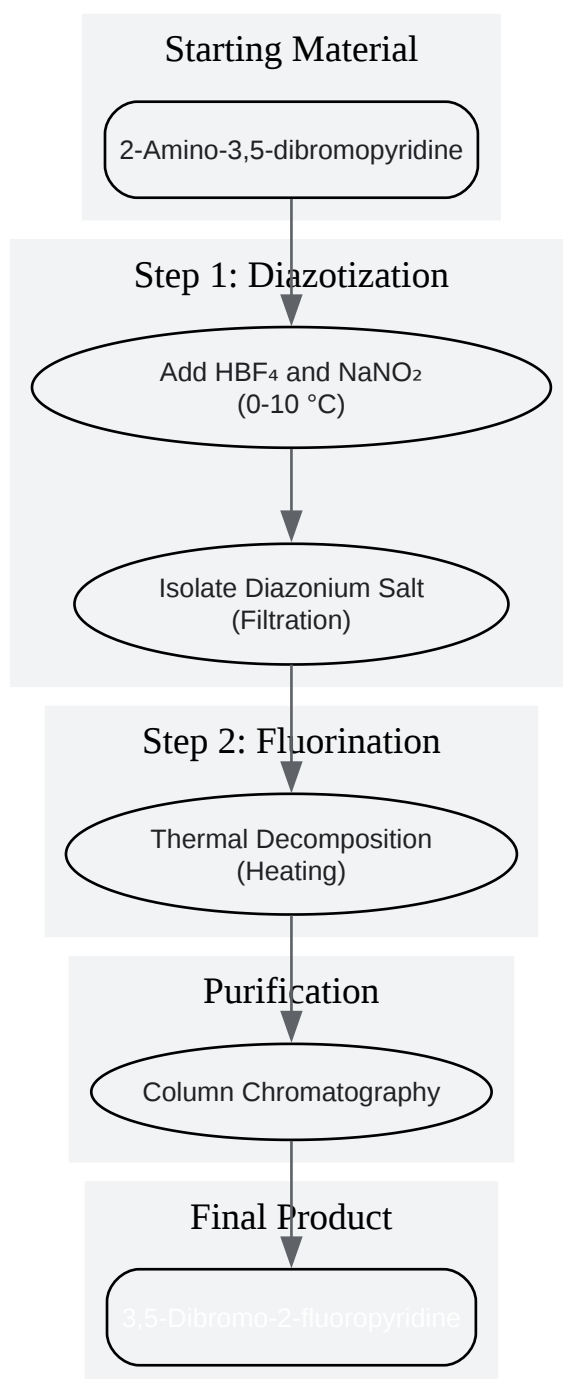
3,5-Dibromo-2-fluoropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine at the 5-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the bromine at the 3-position, allowing for regioselective functionalization.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

- To a flame-dried Schlenk flask, add **3,5-Dibromo-2-fluoropyridine** (1 equivalent), the desired arylboronic acid (1.1 equivalents), and a suitable base such as potassium carbonate (K_2CO_3) (2 equivalents).
- Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-3-bromo-2-fluoropyridine.

Visualizations

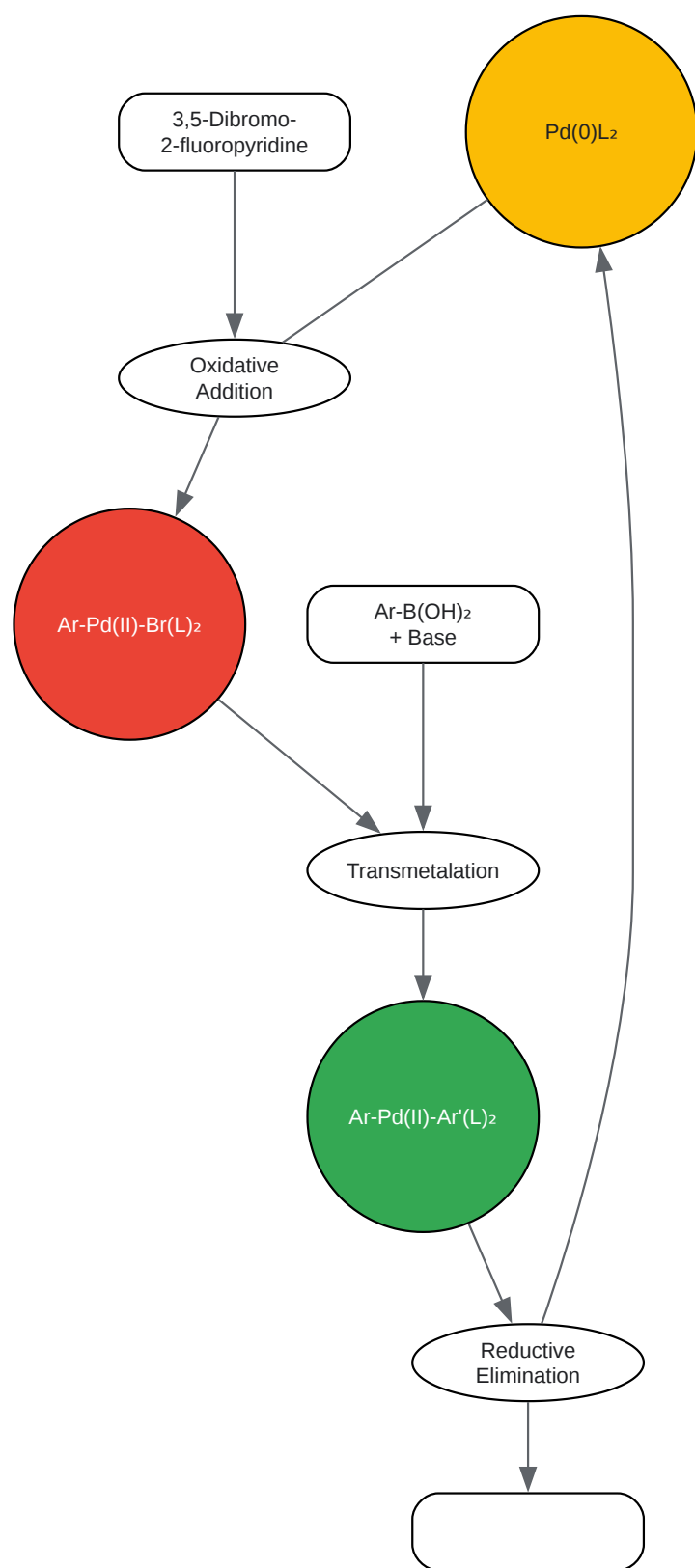
Experimental Workflow for Synthesis



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Caption: Synthetic workflow for **3,5-Dibromo-2-fluoropyridine**.

Suzuki-Miyaura Coupling Catalytic Cycle



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Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

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References

- 1. rsc.org [rsc.org]
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